molecular formula C22H29N5O B5595776 4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No.: B5595776
M. Wt: 379.5 g/mol
InChI Key: SATANNCFYGBVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.23721057 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines, including structures similar to the compound , have been identified as selective antagonists for alpha 1-adrenoceptors. These compounds have shown promise in in vitro screenings, demonstrating potential applications in treating conditions related to the human lower urinary tract. The structure-affinity relationship findings from these compounds, particularly the nicotinamides and pyrazolo[3,4-b]pyridines derivatives, have been exploited to produce ligands with nanomolar affinity at the alpha 1-AR subtype prevalent in the human lower urinary tract, displaying significant selectivity over other subtypes (Elworthy et al., 1997).

Antimicrobial Activity

Derivatives of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine containing sulfonyl moieties have been synthesized, starting from materials such as 4-(piperidin-1-sulfonyl)phenyl hydrazone. Some of these compounds have been found to possess antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ammar et al., 2004).

Antiproliferative Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Some of these compounds showed significant activity, indicating their potential as anticancer agents. This suggests the compound could also be explored for its antiproliferative properties (Mallesha et al., 2012).

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses like coxsackieviruses. Some derivatives have shown high effectiveness in inhibiting enterovirus replication at nanomolar concentrations, highlighting the potential of similar compounds for antiviral drug development (Chern et al., 2004).

P2Y12 Antagonists for Platelet Aggregation

Piperazinyl-glutamate-pyrimidines, with structural similarities to the compound , have been developed as potent P2Y12 antagonists, demonstrating significant potency in inhibiting platelet aggregation. Modifications at the 4-position of the piperidine ring in these compounds have fine-tuned their pharmacokinetic and physicochemical properties, leading to compounds with good potency, selectivity, and oral bioavailability (Parlow et al., 2009).

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-6-7-19(16-18(17)2)21(28)26-14-12-25(13-15-26)20-8-9-23-22(24-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATANNCFYGBVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.